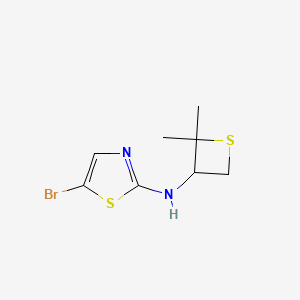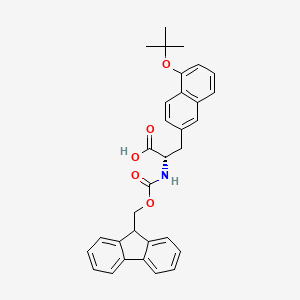
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxy group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.
tert-Butoxy Group Introduction: The tert-butoxy group is introduced using tert-butyl alcohol and an appropriate activating agent, such as dicyclohexylcarbodiimide (DCC).
Coupling Reactions: The protected amino acid is then coupled with the naphthalen-2-yl group using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-yl group.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The Fmoc group can be removed via base-catalyzed substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Oxidized derivatives of the naphthalen-2-yl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected amino acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the stepwise construction of peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid involves the protection of the amino group via the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The tert-butoxy group provides additional stability to the molecule, allowing for more controlled reactions.
Comparación Con Compuestos Similares
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)naphthalen-2-yl)propanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)phenyl)propanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-(tert-butoxy)benzyl)propanoic acid
Uniqueness
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the tert-butoxy group, which provides enhanced stability and protection during peptide synthesis compared to other similar compounds.
Propiedades
Fórmula molecular |
C32H31NO5 |
|---|---|
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[5-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C32H31NO5/c1-32(2,3)38-29-14-8-9-21-17-20(15-16-22(21)29)18-28(30(34)35)33-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-17,27-28H,18-19H2,1-3H3,(H,33,36)(H,34,35)/t28-/m0/s1 |
Clave InChI |
BOKNQPVMZQPXQZ-NDEPHWFRSA-N |
SMILES isomérico |
CC(C)(C)OC1=CC=CC2=C1C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
CC(C)(C)OC1=CC=CC2=C1C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)

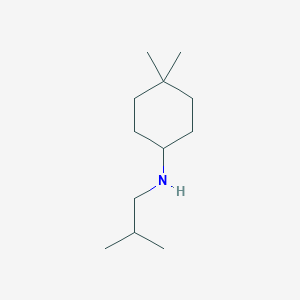
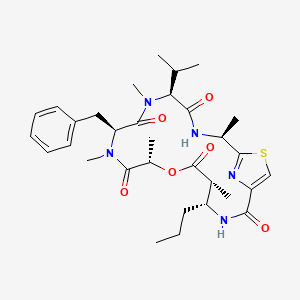
![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)

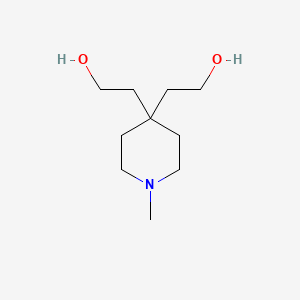

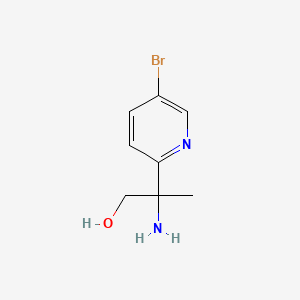
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)

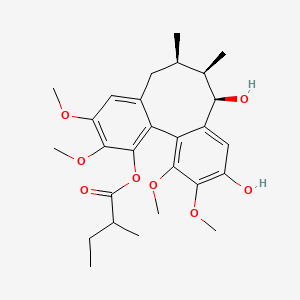
![Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)
